2-Chlorothiazole
Overview
Description
2-Chlorothiazole is a heterocyclic compound with the molecular formula C3H2ClNS. It is a member of the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorothiazole can be synthesized through several methods. One common approach involves the reaction of 2-aminothiazole with a chlorinating agent. The process typically includes the following steps:
Diazotization: 2-Aminothiazole is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.
Industrial Production Methods: In industrial settings, this compound is often produced using more scalable and cost-effective methods. One such method involves the reaction of allyl isothiocyanate derivatives with a chlorinating agent under mild conditions. This process is advantageous due to its simplicity and high yield .
Chemical Reactions Analysis
2-Chlorothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be replaced by other nucleophiles, such as amines or thiols, to form substituted thiazoles.
Oxidation and Reduction: this compound can be oxidized to form sulfoxides or sulfones, and reduced to form thiazolidines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or thiophenol in methanol.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted thiazoles
- Sulfoxides and sulfones
- Thiazolidines
Scientific Research Applications
2-Chlorothiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Biological Research: Used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: Employed as an intermediate in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2-Chlorothiazole varies depending on its application. In medicinal chemistry, it often acts as an enzyme inhibitor or receptor modulator. For example, it can inhibit the activity of certain kinases or interact with specific receptors to exert its effects. The molecular targets and pathways involved are specific to the compound’s structure and the biological system in which it is used .
Comparison with Similar Compounds
- 2-Aminothiazole
- 2-Methylthiazole
- 2-Bromothiazole
Properties
IUPAC Name |
2-chloro-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClNS/c4-3-5-1-2-6-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEYVGWAORGTIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184428 | |
Record name | 2-Chlorothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3034-52-4 | |
Record name | 2-Chlorothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3034-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chlorothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiazole, 2-chloro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43543 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chlorothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chlorothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.300 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-CHLOROTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA2DNZ4W48 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2-Chlorothiazole has the molecular formula C3H2ClNS and a molecular weight of 121.58 g/mol.
A: While specific spectroscopic data wasn't detailed in the provided abstracts, researchers commonly employ techniques like NMR (1H and 13C), IR, and mass spectrometry to characterize this compound and its derivatives. [, , ]
A: The chlorine atom in this compound exhibits significant reactivity towards nucleophiles, particularly in the presence of strong bases. [, , ] This reactivity enables the preparation of a wide range of substituted thiazole derivatives.
A: this compound readily undergoes nucleophilic aromatic substitution with benzenethiolate ions in methanol. [] It can also react with carbanion nucleophiles, [] enabling the synthesis of diverse thiazole derivatives.
A: One example is its use in the synthesis of tetrahydronaphthalen-6-ylthiazole derivatives, some of which have shown anticancer activity in vitro. [] Additionally, this compound serves as a starting material for the preparation of 2-(N,N-dialkylamino)thiazol-5-yl aldehydes and ketones. [, ]
A: Studies on substituted 2-chlorothiazoles have revealed the impact of substituents on biological activity. For instance, incorporating a tetrahydronaphthalen-6-yl moiety led to promising anticancer activity. [] Further research exploring different substituents is crucial to optimize desired biological effects.
ANone: Derivatives of this compound find use in various fields:
- Insecticides: Researchers are exploring novel alkyl sulfoximine derivatives synthesized from 2-chloro-5-halomethyl-1,3-thiazole for their insecticidal potential. []
- Perovskite Solar Cells: this compound-4-carboxylic acid has shown promise in enhancing the efficiency and stability of perovskite solar cells by passivating defects in the perovskite film. []
ANone: While the provided abstracts didn't focus on catalytic properties, the reactivity of this compound makes it a potential candidate for exploring catalytic applications. Further research is needed in this area.
A: Although not explicitly mentioned in the abstracts, computational methods like density functional theory (DFT) can be used to study the electronic properties, reactivity, and reaction mechanisms of this compound and its derivatives. [] QSAR models can also be developed to predict the biological activity of new thiazole derivatives.
ANone: Common techniques include:
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